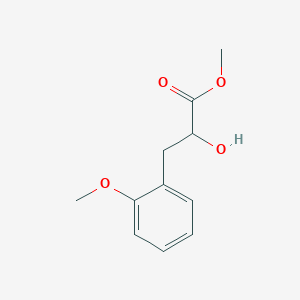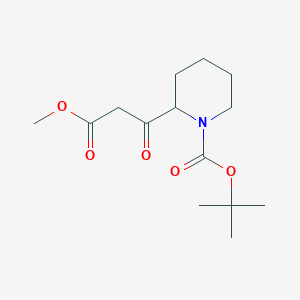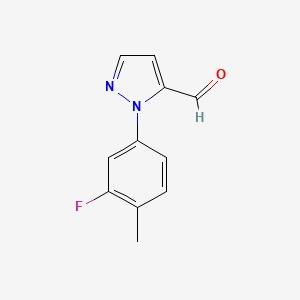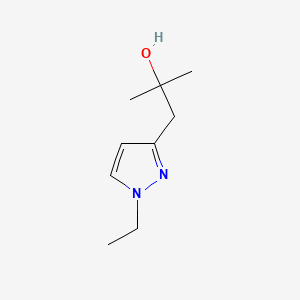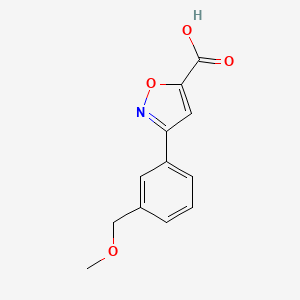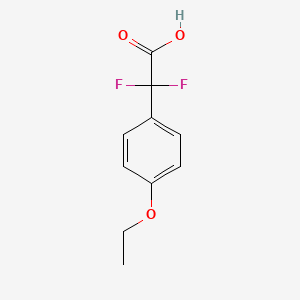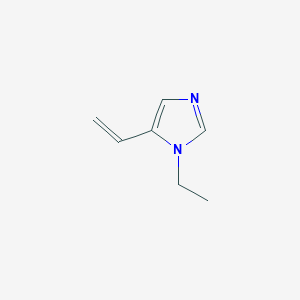
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving appropriate precursors. One common method is the cyclization of a β-amino alcohol with a suitable leaving group.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced through nucleophilic substitution reactions. This often involves the reaction of an azetidine intermediate with an appropriate aminoethylating agent.
Protection of Functional Groups: The tert-butyl group is introduced as a protecting group for the carboxylate functionality. This is typically achieved through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl and dimethylamino groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can target the azetidine ring or the amino groups. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl or dimethylamino groups. Common reagents include alkyl halides and acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the aminoethyl and dimethylamino groups.
Reduction: Reduced forms of the azetidine ring or amino groups.
Substitution: Substituted derivatives with new functional groups introduced at the aminoethyl or dimethylamino positions.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediates: The compound can be used as an intermediate in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand or catalyst in various organic reactions.
Biology:
Biochemical Probes: The compound can be used as a probe to study biochemical pathways involving azetidines.
Enzyme Inhibitors: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.
Medicine:
Drug Development:
Therapeutic Agents: It may exhibit therapeutic properties, such as antimicrobial or anticancer activity.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties.
Chemical Manufacturing: It may serve as a building block for the production of various chemicals and polymers.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Azetidine-1-carboxylate Derivatives: Compounds with similar azetidine ring structures and carboxylate functionalities.
Aminoethyl Azetidines: Compounds with aminoethyl groups attached to the azetidine ring.
Dimethylamino Azetidines: Compounds with dimethylamino groups attached to the azetidine ring.
Uniqueness: Tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate is unique due to the combination of its tert-butyl, aminoethyl, and dimethylamino groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C12H25N3O2 |
|---|---|
Peso molecular |
243.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(2-aminoethyl)-3-(dimethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H25N3O2/c1-11(2,3)17-10(16)15-8-12(9-15,6-7-13)14(4)5/h6-9,13H2,1-5H3 |
Clave InChI |
MOGYDAOHFUTPRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(C1)(CCN)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


